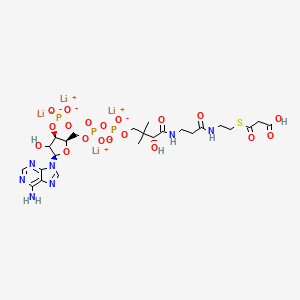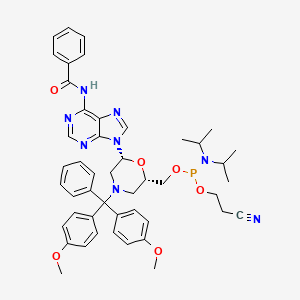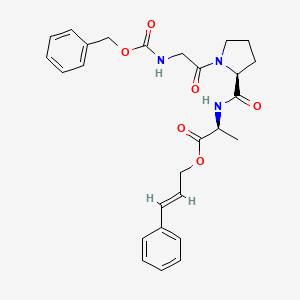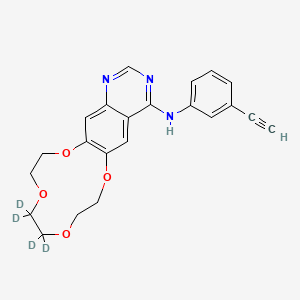
Icotinib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icotinib-d4 is a deuterium-labeled derivative of Icotinib, a highly selective first-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Icotinib. The deuterium labeling helps in tracing the compound in biological systems due to its distinct mass difference from the non-labeled version.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Icotinib-d4 involves several key steps:
Amidation Reaction: 2-amino-4,5-difluorobenzoic acid is mixed with an amidation reagent and a catalyst to perform an amidation reaction.
Cyclization Reaction: The obtained 2-amino-4,5-difluorobenzamide is dissolved with a cyclization reagent in a solvent and heated to high temperatures to induce cyclization.
Chlorination Reaction: The resulting 6,7-difluoro-3,4-dihydroquinazoline-4-one undergoes chlorination with a chlorination reagent in a solvent system.
Condensation Reaction: The chlorinated product is then condensed with 3-ethynylaniline in an alkali reagent and solvent system.
Etherification Reaction: Finally, the product undergoes etherification with triethylene glycol in an alkali reagent and solvent system to yield Icotinib.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with stringent control over reaction conditions to minimize impurities and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Icotinib-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Icotinib-d4 is extensively used in scientific research for various applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions of Icotinib in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Icotinib.
Industry: Employed in the development of new drugs and therapeutic agents
Wirkmechanismus
Icotinib-d4, like Icotinib, inhibits the epidermal growth factor receptor tyrosine kinase by binding to the ATP binding site of the receptor. This prevents the receptor from activating the signal transduction cascade that leads to cell proliferation. By blocking this pathway, this compound effectively inhibits the growth of cancer cells that rely on EGFR signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: Another first-generation EGFR tyrosine kinase inhibitor.
Erlotinib: Similar to Icotinib but with different pharmacokinetic properties.
Osimertinib: A third-generation EGFR inhibitor with activity against T790M resistance mutations.
Uniqueness
Icotinib-d4 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound in biological systems is crucial .
Eigenschaften
Molekularformel |
C22H21N3O4 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
6,6,7,7-tetradeuterio-N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)/i6D2,7D2 |
InChI-Schlüssel |
QQLKULDARVNMAL-KXGHAPEVSA-N |
Isomerische SMILES |
[2H]C1(C(OCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC=CC(=C4)C#C)OCCO1)([2H])[2H])[2H] |
Kanonische SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


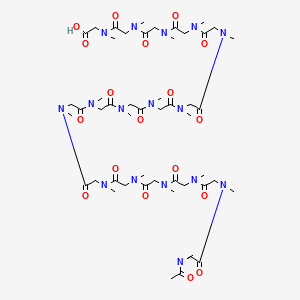

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
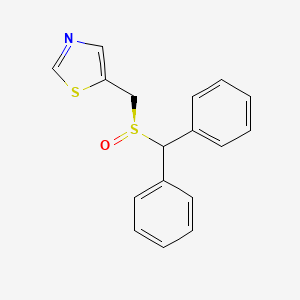

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)



